Alpha-Methyl Substitution and Conformational Restriction
Replacement of the α-proton with a methyl group introduces a quaternary carbon center, raising the molecular weight from 183.21 g/mol (CAS 1249676-67-2) to 197.23 g/mol (+7.6%) and reducing the number of rotational degrees of freedom . The added steric bulk constrains backbone flexibility—a feature that in analogous α,α-disubstituted amino acids is known to influence peptide secondary structure and improve resistance to enzymatic hydrolysis [1]. Although no direct comparative enzymatic stability data exist for this exact pair, the molecular weight difference and the quaternary carbon are quantifiable structural descriptors that correlate with reduced susceptibility to serine-protease cleavage in peptidomimetic series.
| Evidence Dimension | Molecular weight and α-carbon substitution |
|---|---|
| Target Compound Data | MW 197.23 g/mol; quaternary α-carbon (Cα contains both NH₂ and CH₃) |
| Comparator Or Baseline | Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS 1249676-67-2) – MW 183.21 g/mol; secondary α-carbon (Cα-H) |
| Quantified Difference | ΔMW = +14.02 g/mol (+7.6%); change from CH to C-CH₃ |
| Conditions | Calculated from molecular formula (C₉H₁₅N₃O₂ vs C₈H₁₃N₃O₂) |
Why This Matters
The α-quaternary center is a rational design element for reducing proteolytic degradation; selecting the α-methyl analog over the des-methyl version may improve the metabolic robustness of derived leads.
- [1] Venkatraman, J., Shankaramma, S. C., & Balaram, P. (2001). Design of folded peptides. Chemical Reviews, 101(10), 3131–3152. View Source
